molecular formula C9H8O5 B077649 4-[(Methoxycarbonyl)oxy]benzoic acid CAS No. 14180-11-1

4-[(Methoxycarbonyl)oxy]benzoic acid

Cat. No. B077649
CAS RN: 14180-11-1
M. Wt: 196.16 g/mol
InChI Key: FOQJFNDGCQAUCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[(Methoxycarbonyl)oxy]benzoic acid and its derivatives involves multiple steps, including condensation reactions, esterification, bromination, and diazotization. For example, a key intermediate for the synthesis of SGLT2 inhibitors, a family of diabetes therapy drugs, is prepared from dimethyl terephthalate through nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization processes, demonstrating a scalable and cost-effective method with a yield of 24% (Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds related to 4-[(Methoxycarbonyl)oxy]benzoic acid has been elucidated using various spectroscopic techniques. For instance, the crystal structure of a related compound was determined by single-crystal X-ray diffraction, highlighting the conjugated system formed by the carbonyl group and double bonds, which is crucial for understanding the reactivity and properties of these compounds (Zhao et al., 2010).

Chemical Reactions and Properties

4-[(Methoxycarbonyl)oxy]benzoic acid undergoes various chemical reactions, including methoxycarbonylation, which is catalyzed by palladium complexes. This reaction is notable for its high activity and regioselectivity, producing unsaturated esters or α,ω-diesters through a cascade sequence. The selectivity and efficiency of these reactions depend on the catalyst and reaction conditions (Núñez Magro et al., 2010).

Physical Properties Analysis

The physical properties of 4-[(Methoxycarbonyl)oxy]benzoic acid derivatives, such as melting points and crystalline behavior, are crucial for their application in material science and pharmaceuticals. For example, the synthesis of 2-amino-4-methoxy benzoic acid demonstrated a melting point range of 176-178 ℃, indicating its stability and purity for further applications (Jiang Jian-hui, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific types of reactions like oxidative coupling and esterification, are fundamental aspects of 4-[(Methoxycarbonyl)oxy]benzoic acid. Research on green synthesis approaches, such as the catalysis of key reactions by supported tungstophosphoric acid, showcases advancements in developing more sustainable and efficient synthetic routes (Zhang et al., 2015).

Scientific Research Applications

  • Lanthanide Coordination Compounds

    The use of 4-benzyloxy benzoic acid derivatives, including those with methoxycarbonyl groups, in the synthesis of lanthanide coordination compounds. These compounds have been studied for their photophysical properties, particularly for improving the photoluminescence of Tb(3+) complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

  • Synthesis of SGLT2 Inhibitors

    In the pharmaceutical industry, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for synthesizing a family of SGLT2 inhibitors, which are promising for diabetes therapy. A practical process for its preparation has been developed, demonstrating scalability and cost-effectiveness (Zhang et al., 2022).

  • Enzymatic Synthesis of Optically Active Compounds

    A chemico-enzymatic approach was used for synthesizing optically active compounds, which are intermediates for the synthesis of both enantiomers of 4-(2,6-dimethylheptyl)benzoic acid. The study also explored their effect on cholesterol accumulation in aorta cells (Gamalevich, Vlasyuk, & Serebryakov, 2015).

  • Toxicity Assessment

    Research has been conducted on the toxicity of benzoic acid derivatives, including 4-methoxybenzoic acid, when taken intragastrically. These studies are vital in understanding the impact of these compounds on the hepatorenal system (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

  • Polyaniline Doping

    Benzoic acid and its derivatives, such as 4-methoxybenzoic acid, have been used as dopants for polyaniline. This study explored their properties and applications in advanced technologies (Amarnath & Palaniappan, 2005).

  • Enzymatic Oxidative Polymerization

    The enzymatic oxidative polymerization of 4-(4-hydroxybenzylideneamino)benzoic acid using horseradish peroxidase was investigated, yielding oligomers with potential applications in advanced technologies (Kumbul, Gokturk, Turac, & Sahmetlioglu, 2015).

Future Directions

“4-[(Methoxycarbonyl)oxy]benzoic acid” is used as an intermediate in organic synthesis and pharmaceutical research . It’s likely that future research will continue to explore its potential applications in these areas.

properties

IUPAC Name

4-methoxycarbonyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-13-9(12)14-7-4-2-6(3-5-7)8(10)11/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQJFNDGCQAUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623749
Record name 4-[(Methoxycarbonyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Methoxycarbonyl)oxy]benzoic acid

CAS RN

14180-11-1
Record name 4-[(Methoxycarbonyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide (15 g) in water (400 ml) was chilled to 0° C. in ice. To this the 4-hydroxy benzoic acid (17.9 g, 0.130 mol) was added. Methylchloroformate (20 g, 0.212 mol) was added slowly to prevent the temperature from rising above 5° C. The reaction mixture was stirred at 0°-5° C. for 3 h during which time a white suspension gradually formed. The pH was adjusted to 4-5 with addition of HCl/water (1:1). The voluminous precipitate was filtered off, washed with water and recrystallised from ethanol (200 ml).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Katsis, PHM Chen, JC Mastrangelo… - Chemistry of …, 1999 - ACS Publications
Nematic and left-handed chiral−nematic liquid crystals comprising methoxybiphenylbenzoate and (S)−(−)-1-phenylethylamine pendants to a cyclohexane core were synthesized and …
Number of citations: 61 pubs.acs.org
B Košata, J Svoboda, V Novotná, M Glogarová - Liquid crystals, 2004 - Taylor & Francis
Two new series of chiral aliphatic and aromatic esters of 7-decyl[1]benzothieno[3,2-b][1]benzothiophene-2-carboxylic acid were synthesized and their mesomorphic behaviour studied. …
Number of citations: 18 www.tandfonline.com
LM Substituent
Number of citations: 0

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